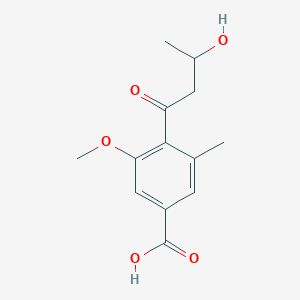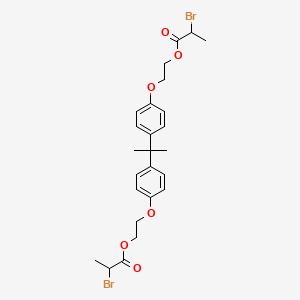
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- is a complex polycyclic aromatic hydrocarbon derivative. This compound is known for its intricate structure, which includes multiple fused aromatic rings and an oxirene moiety. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- typically involves the oxidation of benzo(a)pyrene. The process includes several steps:
Oxidation: Benzo(a)pyrene is oxidized using a suitable oxidizing agent such as potassium permanganate or chromium trioxide to form benzo(a)pyrene-7,8-dihydrodiol.
Epoxidation: The dihydrodiol is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirene moiety.
Hydrolysis: The resulting epoxide is hydrolyzed under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its complex structure and limited commercial applications. the synthetic routes mentioned above can be scaled up for laboratory-scale production.
化学反应分析
Types of Reactions
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydrodiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Dihydrodiols, reduced aromatic compounds.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with DNA and proteins, contributing to the understanding of mutagenesis and carcinogenesis.
Medicine: Studied for its potential role in cancer development and as a biomarker for exposure to environmental pollutants.
Industry: Limited industrial applications, primarily used in research settings.
作用机制
The compound exerts its effects primarily through interactions with DNA. The oxirene moiety can form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, contributing to carcinogenesis. The compound also interacts with various enzymes involved in detoxification and metabolic pathways, influencing its biological activity.
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dihydrodiol: An intermediate in the synthesis of the target compound.
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite with similar biological activity.
Uniqueness
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- is unique due to its specific structure, which includes both diol and oxirene functionalities. This combination of features contributes to its distinct reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
64912-50-1 |
|---|---|
分子式 |
C20H14O3 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
(3S,5R,6R,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18-,19+,20-/m1/s1 |
InChI 键 |
DQEPMTIXHXSFOR-YSTOQKLRSA-N |
手性 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@@H]5O)O)C=C2 |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



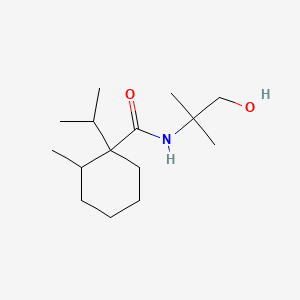
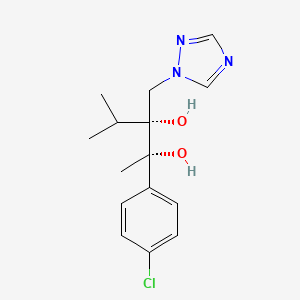
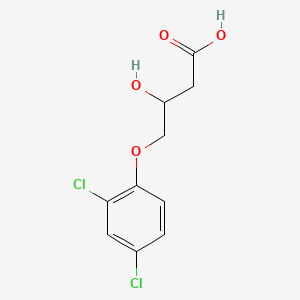
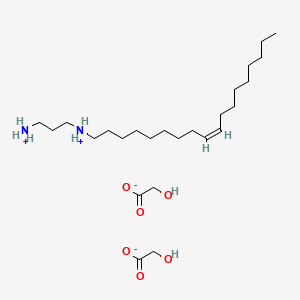
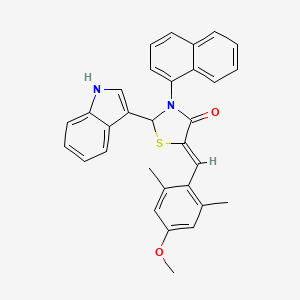
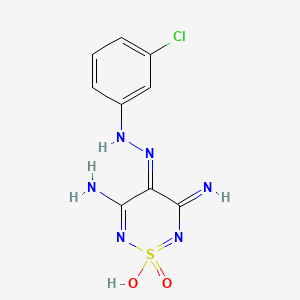
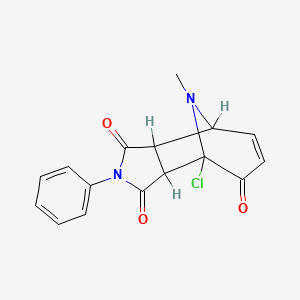
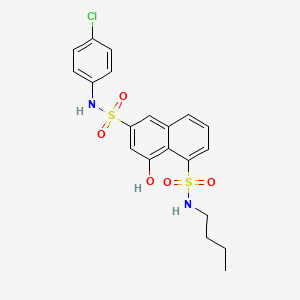


![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
